molecular formula C17H26N2O3 B1478104 Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate CAS No. 2098078-59-0

Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B1478104
CAS No.: 2098078-59-0
M. Wt: 306.4 g/mol
InChI Key: GEJMALLXAGODGT-UHFFFAOYSA-N
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Description

Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Properties

Research on structurally similar compounds, such as tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, highlights the importance of detailed structural characterization in understanding the properties and potential applications of complex organic molecules. These studies often reveal intricate details about molecular conformations, hydrogen bonding, and absolute configurations, which are crucial for the development of pharmaceuticals and materials with specific functions (Weber et al., 1995).

Photoredox Catalysis

The application of photoredox catalysis in the synthesis of organic compounds is an area of intense research interest. For instance, the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates the utility of carbamate derivatives in facilitating complex chemical transformations. This method offers a pathway to assemble a range of biologically relevant structures, such as 3-aminochromones, under mild conditions, showcasing the potential of similar carbamates in synthetic chemistry (Wang et al., 2022).

Hydrogen Bonding Interactions

The study of hydrogen bonding interactions between various functional groups, including those present in carbamate compounds, plays a vital role in the design of molecules with desired physical and chemical properties. Research into the hydrogen bonds between acidic protons from alkynes and carbonyl oxygen atoms in compounds like tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate provides insight into how these interactions can influence molecular orientation, packing, and overall stability. These findings have implications for the development of pharmaceuticals and materials science (Baillargeon et al., 2014).

Synthetic Methodologies

Advancements in synthetic methodologies allow for the efficient production of complex organic molecules. The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, as an intermediate in biologically active compounds, exemplifies the importance of developing rapid, high-yield synthetic routes. Such methodologies facilitate the production of key intermediates for pharmaceuticals, highlighting the role of carbamate derivatives in drug development (Zhao et al., 2017).

Properties

IUPAC Name

tert-butyl N-[4-(2-ethoxyphenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-21-15-9-7-6-8-12(15)13-10-18-11-14(13)19-16(20)22-17(2,3)4/h6-9,13-14,18H,5,10-11H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJMALLXAGODGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CNCC2NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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